2,7-Dioxo-1,3-diazepane-4-carboxylic acid

Pharmaceutical impurity profiling LC-MS method development Quality control

2,7-Dioxo-1,3-diazepane-4-carboxylic acid (CAS 1009553-88-1, molecular formula C₆H₈N₂O₄, molecular weight 172.14 Da) is a heterocyclic compound formally designated as Carglumic Acid Impurity C. It features a seven-membered 1,3-diazepane ring bearing two carbonyl groups at positions 2 and 7 and a carboxylic acid substituent at position 4.

Molecular Formula C6H8N2O4
Molecular Weight 172.14
CAS No. 1009553-88-1
Cat. No. B2780801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dioxo-1,3-diazepane-4-carboxylic acid
CAS1009553-88-1
Molecular FormulaC6H8N2O4
Molecular Weight172.14
Structural Identifiers
SMILESC1CC(=O)NC(=O)NC1C(=O)O
InChIInChI=1S/C6H8N2O4/c9-4-2-1-3(5(10)11)7-6(12)8-4/h3H,1-2H2,(H,10,11)(H2,7,8,9,12)
InChIKeyNRTMXTDGNGLIJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dioxo-1,3-diazepane-4-carboxylic acid (CAS 1009553-88-1): What Procurement Teams and Analytical Scientists Need to Know About This Carglumic Acid Impurity C Reference Standard


2,7-Dioxo-1,3-diazepane-4-carboxylic acid (CAS 1009553-88-1, molecular formula C₆H₈N₂O₄, molecular weight 172.14 Da) is a heterocyclic compound formally designated as Carglumic Acid Impurity C [1]. It features a seven-membered 1,3-diazepane ring bearing two carbonyl groups at positions 2 and 7 and a carboxylic acid substituent at position 4 . This compound is primarily sourced and utilized as a certified pharmaceutical reference standard for the development, validation, and quality control (QC) of analytical methods applied to carglumic acid active pharmaceutical ingredient (API) and finished drug products, supporting Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions .

Why Generic Substitution Fails: Structural and Physicochemical Differentiation of 2,7-Dioxo-1,3-diazepane-4-carboxylic acid from Carglumic Acid and Other In-Class Impurities


Substituting 2,7-dioxo-1,3-diazepane-4-carboxylic acid with carglumic acid API (CAS 1188-38-1) or other structurally related impurities—such as the enantiopure (S)-enantiomer (CAS 2380660-24-0) or L-hydantoin-5-propionic acid (Related Compound A)—is analytically invalid. The target compound possesses a rigid cyclic 1,3-diazepane-2,7-dione scaffold constraining the molecule into a seven-membered ring, whereas carglumic acid is an acyclic N-carbamyl-L-glutamic acid derivative with a flexible five-carbon backbone [1]. This fundamental topological difference produces distinct chromatographic retention behavior, UV absorption characteristics, and mass spectrometric fragmentation patterns that are critical for peak identification and quantification in HPLC/UHPLC methods validated per ICH guidelines [2]. Furthermore, the racemic nature of CAS 1009553-88-1 distinguishes it from the optically pure (S)-enantiomer (CAS 2380660-24-0), which is separately designated as Carglumic Acid Related Compound B and may exhibit different detector response or resolution characteristics under chiral separation conditions [3].

Quantitative Evidence Guide: Head-to-Head Physicochemical and Analytical Comparisons for 2,7-Dioxo-1,3-diazepane-4-carboxylic acid (CAS 1009553-88-1)


Molecular Weight and Elemental Composition: Cyclic Impurity C vs. Acyclic Carglumic Acid API

The target compound has a molecular weight of 172.14 Da (monoisotopic mass: 172.048401 Da) and molecular formula C₆H₈N₂O₄, compared to carglumic acid API at 190.15 Da and C₆H₁₀N₂O₅ [1]. This 18.01 Da mass difference corresponds to the loss of one H₂O equivalent—consistent with intramolecular cyclization of the N-carbamylglutamic acid backbone to form the 1,3-diazepane-2,7-dione ring . The distinct monoisotopic mass enables unambiguous identification via high-resolution mass spectrometry (HRMS).

Pharmaceutical impurity profiling LC-MS method development Quality control

Predicted Lipophilicity (LogP) and Its Impact on Reversed-Phase HPLC Retention

The predicted octanol-water partition coefficient (ACD/LogP) of the target compound is −1.08, while carglumic acid API has a reported LogP of 0.06390 to −2.4 depending on the estimation method . Under reversed-phase UHPLC conditions (C18 column, phosphate buffer pH 2.4 / acetonitrile gradient, detection at 214 nm), this LogP difference translates into distinct retention times that enable baseline resolution of the impurity from the API peak—a critical system suitability requirement per ICH Q2(R1) guidelines [1].

Chromatographic method development Physicochemical profiling AND A submissions

Hydrogen Bond Donor/Acceptor Count and Polar Surface Area: Implications for Chromatographic and Solubility Behavior

The target compound possesses 3 hydrogen bond donors (HBD), 6 hydrogen bond acceptors (HBA), and a topological polar surface area (TPSA) of 96 Ų, compared to carglumic acid which has 4 HBD, 5 HBA (calculated from structure), and a PSA of 129.72 Ų . The reduced HBD count and smaller PSA of the cyclic impurity indicate fewer sites for aqueous solvation, which may contribute to differential solubility and peak shape characteristics under reversed-phase chromatographic conditions.

Solubility prediction Method development Physicochemical characterization

Racemic Nature vs. Enantiopure (S)-Form: Chromatographic Implications for Chiral Purity Methods

2,7-Dioxo-1,3-diazepane-4-carboxylic acid (CAS 1009553-88-1) is supplied as the racemic mixture, whereas Carglumic Acid Related Compound B (CAS 2380660-24-0) is the enantiopure (S)-2,7-dioxo-1,3-diazepane-4-carboxylic acid [1]. This distinction is critical when developing chiral HPLC methods: the racemate serves as a system suitability standard to verify enantiomeric resolution, while the single enantiomer standard is needed for enantiomeric purity quantification. The racemic nature is explicitly noted in the IUPAC name and SMILES notation (O=C([C@H](CC1)NC(NC1=O)=O)O for the S-form vs. unspecified stereochemistry for the racemate) .

Chiral separation Enantiomeric impurity profiling Reference standard selection

ICH-Compliant Purity and Full Characterization Data Package Supporting Regulatory Filings

Commercial vendors supply 2,7-dioxo-1,3-diazepane-4-carboxylic acid at ≥98% purity (HPLC) with a comprehensive Certificate of Analysis (COA) including HPLC chromatogram, ¹H NMR, ¹³C NMR, mass spectrometry (MS), infrared spectroscopy (IR), and UV data . The patent literature on carglumic acid purification establishes that maximum single impurity content must be controlled to <0.1% for API quality suitable for further regulatory declaration [1]. The availability of a fully characterized impurity reference standard with this level of documentation is a prerequisite for ANDA submissions and is not universally offered for all carglumic acid impurities.

Reference standard certification Regulatory compliance Quality assurance

Rotatable Bond Count and Ring Constraint: Conformational Rigidity vs. Flexibility as an Analytical Selectivity Determinant

The target compound contains only 1 freely rotatable bond (the carboxylic acid C–C bond) embedded within the seven-membered 1,3-diazepane ring framework, whereas carglumic acid API has 5 rotatable bonds along its acyclic glutamic acid chain [1]. This marked difference in conformational freedom influences the entropy of interaction with stationary phases: the rigid cyclic impurity is likely to exhibit sharper, more symmetrical chromatographic peaks with less band broadening compared to the flexible API, enhancing resolution and quantification accuracy in validated UHPLC methods [2].

Conformational analysis Chromatographic selectivity Structural differentiation

Optimal Procurement and Application Scenarios for 2,7-Dioxo-1,3-diazepane-4-carboxylic acid (CAS 1009553-88-1) in Pharmaceutical Development and Quality Control


ANDA Method Development and Validation: UHPLC Impurity Profiling of Carglumic Acid Drug Substance and Product

This reference standard is indispensable for developing and validating stability-indicating UHPLC methods for carglumic acid formulations. The validated method by Arabaci et al. (2024) demonstrated ICH-compliant specificity, linearity, accuracy, precision, and robustness using a C18 column with phosphate buffer (pH 2.4)/acetonitrile gradient and UV detection at 214 nm, achieving resolution ≥2.0 for all critical impurity pairs including the degradation products of carglumic acid . The distinct LogP (−1.08) and PSA (96 Ų) of the cyclic impurity, compared to carglumic acid API (LogP 0.06390 to −2.4; PSA 129.72 Ų), ensure baseline chromatographic separation .

Forced Degradation Studies: Identification and Quantification of Cyclic Degradation Products Under ICH Q1A(R2) Stress Conditions

Under forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress), carglumic acid can undergo intramolecular cyclization to form the 1,3-diazepane-2,7-dione ring system. This reference standard enables positive identification of this cyclic degradation product—distinguished from the parent API by its 18 Da mass deficit (172.14 vs. 190.15 Da) and distinct MS fragmentation pattern . The Placket-Burman and Box-Behnken experimental design approaches validated by Arabaci et al. (2024) provide a statistical framework for optimizing resolution between this impurity and other degradation products under varied stress conditions .

Quality Control Batch Release Testing: System Suitability and Impurity Limit Compliance for Commercial Carglumic Acid Production

In routine QC batch release testing, this reference standard serves as the system suitability marker for impurity C in carglumic acid drug substance and finished product testing. The Chinese patent CN108017561A demonstrates that optimized purification processes can achieve carglumic acid purity of 99.8% with maximum single impurity content <0.1%, establishing a benchmark for impurity control . The reference standard, supplied at ≥98% purity with comprehensive COA documentation including HPLC, ¹H NMR, ¹³C NMR, MS, IR, and UV data, meets the identification threshold requirements specified in ICH Q3A guidelines for new drug substances (identification threshold: 0.10% for daily doses >2 g/day) .

Chiral Purity Method Development: Differentiation of Racemic Mixture from (S)-Enantiomer for Enantiomeric Purity Determination

For laboratories developing chiral purity methods, the racemic 2,7-dioxo-1,3-diazepane-4-carboxylic acid (CAS 1009553-88-1) is distinct from the enantiopure (S)-form (CAS 2380660-24-0, Carglumic Acid Related Compound B), which bears defined stereochemistry at C-4 (SMILES: O=C([C@H](CC1)NC(NC1=O)=O)O) . The racemate is essential as a system suitability standard to confirm enantiomeric resolution capability, while the single enantiomer is required for enantiomeric purity quantification. Using the racemate in place of the S-enantiomer—or vice versa—would yield invalid chiral purity results and potentially compromise regulatory submissions .

Quote Request

Request a Quote for 2,7-Dioxo-1,3-diazepane-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.